2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a nitroethenyl group and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce a variety of oxygenated compounds.
Scientific Research Applications
2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(2-methoxyethyl)-1-nitrobenzene
- 2-Methyl-2-(2-thiomethoxyethyl)-1-nitrobenzene
- Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
Uniqueness
Compared to similar compounds, 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
214920-28-2 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H13NO3/c1-13(8-9-14(16)17)7-6-10-4-2-3-5-11(10)12(13)15/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
MVVZBZLPFUGJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.